Cas no 67382-14-3 (2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one)

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
- 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
- JXQIYMVMYGFMFK-UHFFFAOYSA-N
- 67382-14-3
- C11H9BrO2
- Z56347146
- 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone
- CS-0221924
- EN300-10066
- 4-(4-Trifluoromethylphenoxy)piperidinehydrochloride
- AKOS000117472
- DTXSID10397271
- F2124-0739
- 2-Bromo-1-(3-methyl-2-benzofuranyl)ethanone
- SCHEMBL719538
-
- MDL: MFCD06357443
- インチ: InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
- InChIKey: JXQIYMVMYGFMFK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)CBr)OC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 251.979
- どういたいしつりょう: 251.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.512
- ふってん: 328.2°C at 760 mmHg
- フラッシュポイント: 152.3°C
- 屈折率: 1.622
- PSA: 30.21000
- LogP: 3.31880
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10066-10.0g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 10.0g |
$1224.0 | 2025-03-21 | |
Enamine | EN300-10066-0.1g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.1g |
$73.0 | 2025-03-21 | |
Enamine | EN300-10066-0.5g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.5g |
$197.0 | 2025-03-21 | |
TRC | B815945-100mg |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | B815945-50mg |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
Life Chemicals | F2124-0739-1g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
Enamine | EN300-10066-0.05g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.05g |
$46.0 | 2025-03-21 | |
Aaron | AR00FGB5-100mg |
2-BROMO-1-(3-METHYL-1-BENZOFURAN-2-YL)ETHANONE |
67382-14-3 | 95% | 100mg |
$126.00 | 2025-01-24 | |
Enamine | EN300-10066-5g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95% | 5g |
$825.0 | 2023-10-28 | |
Enamine | EN300-10066-10g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95% | 10g |
$1224.0 | 2023-10-28 |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 関連文献
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-oneに関する追加情報
2-Bromo-1-(3-Methyl-1-Benzofuran-2-Yl)Ethan-1-One: A Comprehensive Overview
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, identified by the CAS number 67382-14-3, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of brominated aromatic ketones, which have garnered significant attention in recent years due to their potential in various chemical reactions and material sciences. The molecule consists of a benzofuran ring system substituted with a methyl group at position 3 and a bromo-substituted ketone group at position 2. This combination of functional groups makes it a versatile building block in organic synthesis.
The benzofuran moiety, a heterocyclic aromatic compound, is known for its stability and reactivity in certain chemical transformations. The presence of the methyl group at position 3 introduces steric effects, which can influence the reactivity of the molecule in various reactions. The ketone group at position 2, on the other hand, is highly reactive and can participate in nucleophilic additions, enolate formations, and other carbonyl chemistry reactions. The bromine atom attached to the ethanone group adds another layer of reactivity, enabling substitution reactions under appropriate conditions.
Recent studies have highlighted the potential of 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to construct complex natural product analogs by employing advanced methodologies such as organocatalytic asymmetric synthesis and transition metal-catalyzed cross-coupling reactions. Its ability to undergo multiple transformations without compromising the integrity of the benzofuran ring makes it an invaluable asset in medicinal chemistry.
In addition to its role in organic synthesis, this compound has also found applications in materials science. The combination of aromaticity and functional groups allows for the formation of self-assembled monolayers and other nanostructured materials. Recent experiments have demonstrated that films formed from this compound exhibit unique electronic properties, making them promising candidates for use in organic electronics and sensors.
The synthesis of 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one typically involves a multi-step process that begins with the preparation of the benzofuran derivative. Various methods have been reported in the literature, including oxidative cyclization of dihydrobenzofurans and direct arylation strategies. The introduction of the bromo-ketone group often requires precise control over reaction conditions to ensure high yields and selectivity.
From an analytical standpoint, this compound can be characterized using a range of spectroscopic techniques such as UV-vis spectroscopy, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent advancements in computational chemistry have also enabled researchers to model the electronic properties and reactivity of this compound using density functional theory (DFT), further enhancing our understanding of its behavior in various chemical systems.
In terms of safety considerations, while 2-bromo-1-(3-methyl-1-benzofuran-2-yli)ethanone is not classified as a hazardous substance under normal handling conditions, proper precautions should be taken during synthesis and storage to avoid exposure to incompatible chemicals or extreme temperatures. Its stability under thermal and photochemical conditions has been extensively studied, with results indicating that it remains stable under mild reaction conditions but may undergo decomposition under harsher environments.
The versatility of this compound lies in its ability to serve as both an electrophilic partner in nucleophilic attacks and a nucleophilic agent in certain substitution reactions. This dual functionality opens up avenues for its use in constructing biologically active molecules with complex architectures. For example, recent research has focused on its application in the synthesis of kinase inhibitors and other drug candidates targeting various disease states.
In conclusion, 2-bromo-1-(3-methylbenzofuran)-ethanone, with its unique structural features and diverse reactivity profiles, continues to be a subject of intense research interest across multiple disciplines. Its role as an intermediate in organic synthesis, combined with its potential applications in materials science and medicinal chemistry, underscores its importance as a valuable tool for chemists working at the forefront of modern scientific research.
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